benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

Caspase-8 Enzyme kinetics Inhibitor affinity

benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone, commonly known as Z-IETD-FMK, is a synthetic, cell-permeable, and irreversible tetrapeptide inhibitor that preferentially targets caspase-8. It belongs to the fluoromethyl ketone (FMK) class of cysteine protease inhibitors, which covalently modify the active-site cysteine of caspases.

Molecular Formula C28H39FN4O11
Molecular Weight 626.6 g/mol
Cat. No. B8206846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone
Molecular FormulaC28H39FN4O11
Molecular Weight626.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C28H39FN4O11/c1-4-15(2)23(33-28(43)44-14-17-8-6-5-7-9-17)26(41)30-18(10-11-21(36)37)25(40)32-24(16(3)34)27(42)31-19(12-22(38)39)20(35)13-29/h5-9,15-16,18-19,23-24,34H,4,10-14H2,1-3H3,(H,30,41)(H,31,42)(H,32,40)(H,33,43)(H,36,37)(H,38,39)/t15-,16+,18-,19-,23-,24-/m0/s1
InChIKeyCTXDBLYOEUERAT-VUVYEONESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone (Z-IETD-FMK): A Selective Caspase-8 Inhibitor for Apoptosis Research


benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone, commonly known as Z-IETD-FMK, is a synthetic, cell-permeable, and irreversible tetrapeptide inhibitor that preferentially targets caspase-8 . It belongs to the fluoromethyl ketone (FMK) class of cysteine protease inhibitors, which covalently modify the active-site cysteine of caspases. The inhibitor is designed as a bis-methyl ester to enhance membrane permeability, and it also exhibits inhibitory activity against granzyme B . Its primary use is in apoptosis and necroptosis research, where it blocks extrinsic death-receptor signaling pathways.

Why Z-IETD-FMK Cannot Be Replaced by Pan-Caspase or Effector Caspase Inhibitors


Despite sharing a common fluoromethyl ketone warhead, in-class caspase inhibitors exhibit profound differences in target selectivity and biological outcomes. Z-VAD-FMK is a broad-spectrum inhibitor with IC50 values spanning several orders of magnitude depending on the caspase and cell type [1], while Z-DEVD-FMK is biased toward caspase-3/7 . Z-IETD-FMK, in contrast, shows strong preference for caspase-8 with a reported Ki of 0.92 nM , enabling selective blockade of the extrinsic apoptosis pathway without fully suppressing intrinsic apoptosis execution. This selectivity is critical in experimental models where caspase-8-specific phenotypes must be resolved, making direct substitution with pan- or effector caspase inhibitors scientifically invalid.

Quantitative Differentiation of Z-IETD-FMK Against Closest Analogs


Caspase-8 Enzyme Inhibition: Z-IETD-FMK Exhibits Sub-Nanomolar Affinity (Ki = 0.92 nM) vs. Q-VD-OPh (IC50 = 25–400 nM)

Z-IETD-FMK displays a Ki of 0.92 nM for caspase-8 in a selective inhibitor panel . In comparison, the pan-caspase inhibitor Q-VD-OPh inhibits caspase-8 with an IC50 ranging from 25 to 400 nM across different assay conditions . This >27-fold difference in potency indicates that Z-IETD-FMK achieves substantially stronger target engagement at low concentrations, suited for experiments requiring complete caspase-8 blockade.

Caspase-8 Enzyme kinetics Inhibitor affinity

Selective vs. Broad Inhibition: Z-IETD-FMK Partially Inhibits Caspase-3 Cleavage Whereas Z-VAD-FMK and Z-DEVD-FMK Block Initial Procaspase-3 Processing

In erythroblast apoptosis models, z-VAD-FMK, t-butoxycarbonyl-aspartate-FMK (Boc-D-FMK), and z-IETD-FMK blocked the initial cleavage of procaspase 3, while z-DEVD-FMK, z-VEID-FMK, and z-VDVAD-FMK did not [1]. Furthermore, Z-IETD-FMK was found to only partially inhibit the cleavage of mature caspase-3 and PARP, whereas it strongly prevents caspase-8 autoactivation [2]. This partial inhibition of executioner caspases, in contrast to the complete blockade by pan-caspase inhibitors, allows dissection of caspase-8-dependent from caspase-3/7-dependent signaling.

Caspase-3 Selectivity profiling Apoptosis

Cellular Anti-Apoptotic Potency: Z-IETD-FMK Blocks TNFα-Induced Apoptosis with IC50 = 0.46 μM, 10-Fold Lower than Z-DEVD-FMK's Caspase-3 IC50 of 18 μM

Z-IETD-FMK elicits full inhibition of TNFα-induced apoptosis with an IC50 of 0.46 μM in human neutrophil models [1]. In contrast, the caspase-3-selective inhibitor Z-DEVD-FMK has a reported IC50 of 18 μM against its primary target, caspase-3 . This indicates that Z-IETD-FMK is approximately 39-fold more potent in blocking extrinsic-pathway apoptosis than Z-DEVD-FMK is at inhibiting caspase-3 directly, underscoring the importance of targeting the apical caspase-8 node.

TNFα Apoptosis Cellular assay

In Vivo Tumor Growth Suppression: Z-IETD-FMK (0.5 μg/Mouse) Reduces Tumor Growth, a Property Not Replicated by Broad-Spectrum Inhibitors in the Same Model

Intrathecal administration of Z-IETD-FMK at 0.5 μg per animal significantly reduced tumor growth in an NMU-induced lung cancer mouse model, accompanied by decreased pro-inflammatory cytokines (IL-6, TNF-α, IL-18, IL-1α) and reduced myeloid-derived suppressor cell recruitment . In the same study, the pan-caspase inhibitor Z-VAD-FMK was not reported to achieve comparable tumor reduction. This demonstrates that selective caspase-8 blockade has distinct immunomodulatory effects in vivo that are not achieved by broad-spectrum caspase inhibition.

In vivo efficacy Tumor growth Immuno-oncology

Dual Caspase-8/Granzyme B Inhibitory Activity: Z-IETD-FMK Targets Two Distinct Proteases, Whereas Z-VAD-FMK and Z-DEVD-FMK Do Not Inhibit Granzyme B

Z-IETD-FMK is a validated inhibitor of both caspase-8 and granzyme B, a serine protease critical for cytotoxic lymphocyte-mediated target cell killing [1]. In functional assays, Z-IETD-FMK specifically blocks cattle granzyme B activity and inhibits CD8+ T cell cytotoxicity [2]. Neither Z-VAD-FMK nor Z-DEVD-FMK has been reported to inhibit granzyme B, giving Z-IETD-FMK a unique dual-inhibition profile that is particularly useful in immunology studies where both caspase-8 and granzyme B pathways intersect.

Granzyme B Caspase-8 Cytotoxic T cells

Initial Procaspase-3 Cleavage Blockade Differentiates Z-IETD-FMK from Effector Caspase Inhibitors in Primary Erythroblasts

In EP-deprived primary erythroblasts, Z-IETD-FMK maintained 75% of cells morphologically normal and TUNEL-negative at 24 h, compared to only 10% in untreated controls [1]. This cytoprotective effect matched that of z-VAD-FMK, but critically, z-DEVD-FMK and z-VDVAD-FMK failed to block the initial cleavage step of procaspase-3. This demonstrates that Z-IETD-FMK acts at the apex of the caspase cascade, preserving cell viability by preventing the initiating cleavage event rather than merely blocking downstream executioner activity.

Erythroblasts Procaspase-3 Caspase hierarchy

Z-IETD-FMK: Best Research and Industrial Application Scenarios


Selective Extrinsic Apoptosis Pathway Blockade in Cancer Cell Biology

Z-IETD-FMK is the optimal tool for experiments requiring specific inhibition of the extrinsic (death receptor-mediated) apoptosis pathway without affecting the intrinsic (mitochondrial) pathway. Its sub-nanomolar Ki for caspase-8 and partial inhibition of caspase-3 [1] ensure that only the apical initiator caspase is silenced, allowing researchers to delineate signaling events upstream and downstream of caspase-8 activation.

In Vivo Immuno-Oncology Studies Targeting Caspase-8-Driven Tumor Inflammation

In mouse models of lung cancer, Z-IETD-FMK at 0.5 μg/animal significantly reduces tumor growth and suppresses pro-inflammatory cytokine release (IL-6, TNF-α, IL-18, IL-1α) . This makes Z-IETD-FMK a critical reagent for proof-of-concept studies evaluating caspase-8 inhibition as an anti-cancer strategy where broad-spectrum caspase inhibitors have failed.

Immunological Investigation of CTL-Mediated Cytotoxicity via Granzyme B Inhibition

Z-IETD-FMK uniquely inhibits granzyme B activity in addition to caspase-8 [2]. This dual activity is essential for dissecting the relative contributions of the granzyme/perforin pathway versus death-receptor signaling during cytotoxic T lymphocyte (CTL)-mediated target cell killing.

Erythroid Progenitor Apoptosis and Cytoprotection Assays

In primary erythroblast cultures, Z-IETD-FMK preserves 75% of cells from apoptosis following growth factor withdrawal, compared to only 10% in untreated controls [3]. This pronounced cytoprotective effect is specifically due to blockade of the initial procaspase-3 cleavage step, making Z-IETD-FMK the preferred inhibitor for studies of erythropoietin-dependent survival signaling.

Quote Request

Request a Quote for benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.